![molecular formula C14H18N2O2 B7504755 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as DMI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMI is a cyclic urea derivative that has been found to exhibit potent anticonvulsant and neuroprotective effects. In
作用机制
The exact mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood. However, it is believed that 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione exerts its anticonvulsant and neuroprotective effects by modulating the activity of ion channels and neurotransmitter receptors in the brain. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to enhance the activity of GABA-A receptors, which are known to play a key role in the regulation of neuronal excitability. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its neuroprotective effects. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to be non-toxic at therapeutic doses. However, there are also some limitations to using 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments. For example, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
未来方向
There are several potential future directions for research on 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the development of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and to identify other potential targets for its therapeutic effects.
Conclusion:
In conclusion, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a cyclic urea derivative that has shown promise as a research tool for the study of epilepsy, neuroprotection, anxiety, and depression. Its mechanism of action is not fully understood, but it is believed to modulate the activity of ion channels and neurotransmitter receptors in the brain. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages as a research tool, but there are also some limitations to its use. Future research on 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione may lead to the development of new therapeutic agents for the treatment of neurological disorders.
合成方法
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 3,5-dimethylbenzylamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 2,4-thiazolidinedione. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield high purity 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in good yields.
科学研究应用
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its anticonvulsant and neuroprotective effects. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been studied for its potential as a treatment for anxiety and depression.
属性
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-5-10(2)7-11(6-9)8-16-12(17)14(3,4)15-13(16)18/h5-7H,8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCVGZLPRRSWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C(NC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

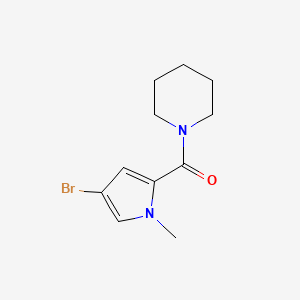
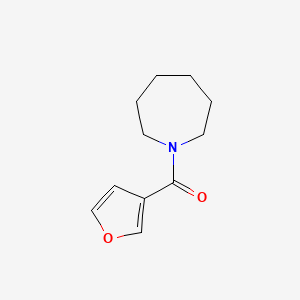
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)
![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)
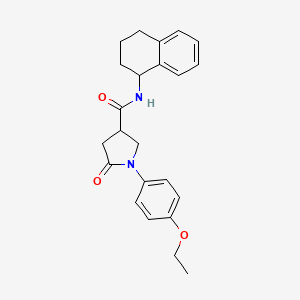
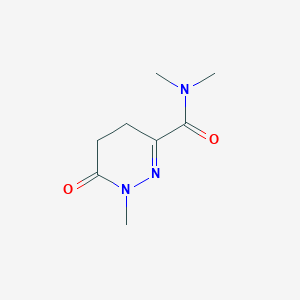

![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
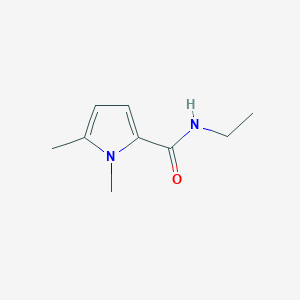
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
